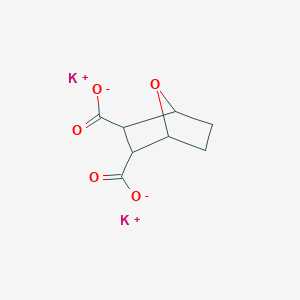

Endothal dipotassium salt

Description

Properties

CAS No. |

2164-07-0 |

|---|---|

Molecular Formula |

C8H8O5.2K C8H8K2O5 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

dipotassium;(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O5.2K/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5-,6+;; |

InChI Key |

ZPZKADHMBHMAES-PXYBLNDHSA-L |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Color/Form |

The water solution is an amber liquid. Aquatic vegetation control |

Other CAS No. |

2164-07-0 |

physical_description |

Dipotassium endothall appears as colorless crystals. Non-corrosive to metals. Used as an herbicide. Aqueous solution is amber; [Hawley] Colorless solid; [CAMEO] Light brown solid with sharp musky odor; [MSDSonline] |

Related CAS |

145-73-3 (Parent) |

solubility |

In water, 1.228X10+6 mg/L at 20 °C |

Origin of Product |

United States |

Synthesis Methodologies and Formulation Science of Dipotassium Endothall

Research into Advanced Synthetic Pathways for Dipotassium (B57713) Endothall (B106541) Production

The foundational synthesis of the endothall molecule is achieved through a Diels-Alder reaction. This classic cycloaddition involves the reaction of furan (B31954) with maleic anhydride (B1165640), which act as the diene and dienophile, respectively. nih.gov The resulting product is then hydrogenated. nih.gov Subsequent hydrolysis of the anhydride yields endothallic acid, the parent acid of the herbicide. nih.gov

To produce dipotassium endothall, the endothallic acid is neutralized with potassium hydroxide. This acid-base reaction results in the formation of the water-soluble dipotassium salt. chemicalbook.comnih.gov While this pathway is well-established, research continues to explore optimizations. Advanced synthetic research may focus on improving reaction yields, developing more efficient catalytic systems for the hydrogenation step, and enhancing the purity of the final product to minimize by-products and environmental impact.

Investigations into Formulation Chemistry and Dissociation Kinetics of Dipotassium Endothall in Aqueous Systems

Dipotassium endothall is typically formulated as a liquid soluble concentrate or a granular product. regulations.govnoaa.gov As a salt of a dicarboxylic acid, its behavior in water is governed by dissociation kinetics. When dissolved in an aqueous system, dipotassium endothall dissociates to form two potassium cations (K⁺) and the endothall dianion (C₈H₈O₅²⁻). flvc.orgregulations.gov This dissociation is rapid and essentially complete due to its high water solubility. nih.govflvc.org

The herbicidal activity is attributed to the endothall acid form, which exists in equilibrium with the dissociated ions in the water. ccetompkins.orgregulations.govamazonaws.com The equilibrium between the dianion, monoanion, and the undissociated acid is dependent on the pH of the water. The dissociation of the parent endothallic acid occurs in two steps, characterized by two distinct acid dissociation constants (pKa values). These values are crucial for understanding the form of endothall present at different environmental pH levels. nih.govflvc.org

| Dissociation Step | pKa Value | Description |

|---|---|---|

| Step 1 (pKa1) | 3.4 | Represents the dissociation of the first carboxylic acid proton. |

| Step 2 (pKa2) | 6.7 | Represents the dissociation of the second carboxylic acid proton. |

Data sourced from PubChem and Florida Online Journals. nih.govflvc.org

At a typical environmental pH between 6 and 9, the endothall molecule will exist predominantly in its anionic forms. nih.gov The high water solubility of the dipotassium salt formulation facilitates its dispersion in aquatic environments. flvc.org

Comparative Studies of Dipotassium Endothall and Analogous Endothall Formulations: An Academic Perspective

From an academic standpoint, comparing dipotassium endothall with its other salt formulations, primarily the mono(N,N-dimethylalkylamine) salt, reveals significant differences in their chemical properties and formulation characteristics. noaa.govmass.gov Both formulations ultimately deliver the same active herbicidal component, the endothall acid, upon dissociation in water. ccetompkins.orgmdpi.com However, the nature of the cation (inorganic potassium vs. organic amine) influences the formulation's properties. regulations.govwi.gov

The dipotassium salt is noted for its high water solubility. flvc.org In contrast, the monoamine salt formulations also exhibit water solubility but have different physical-chemical characteristics that can affect their behavior and persistence in aquatic systems. mdpi.comapms.org Studies have shown that while both formulations are effective, the amine formulation is sometimes considered more potent, though the reason is not fully understood. apms.org Conversely, regrowth of targeted vegetation has been observed to be greater in areas treated with the amine salt compared to the dipotassium salt. apms.orgresearchgate.net

| Property | Dipotassium Endothall | Mono(N,N-dimethylalkylamine) Endothall |

|---|---|---|

| Cation | Potassium (K⁺) | Mono(N,N-dimethylalkylamine) |

| Formulation Type | Liquid, Granular | Liquid, Granular |

| Active Form upon Dissociation | Endothall Acid | |

| Relative Persistence | Lower persistence observed in some studies. mdpi.com | Higher persistence observed in some studies. mdpi.comgrafiati.com |

| Isomer Composition | Predominantly Isomer-1 with trace levels of Isomer-2. mdpi.comnih.gov | Contains substantial amounts of both Isomer-1 and Isomer-2. mdpi.comnih.gov |

Data sourced from various academic and environmental studies. regulations.govmdpi.comapms.orgnih.gov

Endothall possesses a chiral structure, resulting in several possible stereoisomers. herts.ac.uk The herbicidal activity is not uniform across all isomers. The exo,exo-cis isomer of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is reported to have the greatest biological activity. drugfuture.comresearchgate.net This stereospecificity suggests that the target site in plants has a complementary three-dimensional structure. researchgate.net

Recent research using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) has identified at least two primary isomers in commercial endothall formulations. mdpi.comnih.gov These have been designated as Isomer-1 and Isomer-2 in studies. It was discovered that the dipotassium endothall formulation consists almost entirely of Isomer-1, with only trace amounts of Isomer-2. In contrast, the monoamine salt formulation contains significant quantities of both isomers. mdpi.comnih.gov Isomer-2 has been found to be more persistent in the environment than Isomer-1. grafiati.com This difference in isomeric composition is a critical distinguishing feature between the formulations from a chemical and biological activity perspective.

| Isomer | Common Name/Configuration | Biological Activity | Presence in Dipotassium Salt | Presence in Monoamine Salt |

|---|---|---|---|---|

| Isomer-1 | exo,exo-cis (presumed most active form) | High Herbicidal Activity. drugfuture.comresearchgate.net | Dominant. mdpi.comnih.gov | Abundant. mdpi.comnih.gov |

| Isomer-2 | Unspecified stereoisomer | More persistent than Isomer-1. grafiati.com | Trace levels. mdpi.comnih.gov | Substantial amounts. mdpi.comnih.gov |

| Other Isomers | e.g., endo,exo; endo,endo | Generally lower herbicidal activity. researchgate.net | Not typically reported as major components. | Not typically reported as major components. |

Data sourced from various chemical and environmental science publications. mdpi.comgrafiati.comnih.govdrugfuture.comresearchgate.net

The synthesis of dipotassium endothall, like any chemical manufacturing process, can result in impurities. These may include unreacted starting materials (furan, maleic anhydride), by-products from the Diels-Alder or hydrogenation steps, or undesired stereoisomers of endothall. Regulatory documents and chemical fact sheets suggest that there are no known significant impurities of concern in the manufacturing of endothall, as it is composed primarily of carbon, oxygen, and hydrogen, which break down into simple compounds. amazonaws.com

However, the presence of different isomers, as noted previously, can be considered a form of impurity if only one isomer is desired for its biological activity. Purification techniques for organic acids and their salts typically involve methods such as recrystallization, which separates compounds based on differences in solubility, and chromatography. For analytical purposes, methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and quantify endothall and any potential impurities or isomers in various matrices. mdpi.comepa.govwaters.com Solid-phase extraction (SPE) is a common sample preparation and cleanup technique used to isolate endothall from complex samples like water before instrumental analysis. waters.comphenomenex.com

Molecular and Cellular Mechanisms of Action of Dipotassium Endothall

Elucidation of Plant Biochemical Pathways Affected by Dipotassium (B57713) Endothall (B106541)

The herbicidal activity of dipotassium endothall stems from its capacity to interfere with fundamental biochemical pathways essential for plant survival. Its effects are broad, impacting the synthesis of macromolecules, energy production, and the integrity of genetic processes. A primary molecular target identified for endothall is the inhibition of protein phosphatase 2A (PP2A), a key enzyme involved in regulating numerous cellular processes. noaa.gov This inhibition is a significant factor contributing to the widespread cellular disruption observed in treated plants.

One of the primary mechanisms of endothall's phytotoxicity is the inhibition of protein and lipid synthesis. outdooralabama.comsouthalabama.edu By disrupting these pathways, the compound effectively halts the production of essential enzymes, structural components, and energy storage molecules necessary for plant growth and function.

Early studies identified that endothall severely inhibits protein synthesis in susceptible plants. uplaquatics.com It affects the activity of crucial enzymes involved in protein metabolism, such as dipeptidases and proteinases. mass.gov This disruption of protein production leads to a cascade of failures in cellular repair, growth, and defense mechanisms. herts.ac.ukgoogle.com The inhibition of protein phosphatases 1 (PP1) and 2A (PP2A) is a key aspect of this process, as these enzymes are critical for the regulation of protein function through dephosphorylation. noaa.gov

Endothall also significantly affects lipid biosynthesis. mass.gov Research has demonstrated its ability to inhibit the incorporation of precursors into lipids. For instance, one study documented that endothall caused an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hemp plant hypocotyl segments. mass.gov Lipids are vital for the structure of cell membranes and for energy storage, and the disruption of their synthesis contributes to the loss of cellular integrity and metabolic collapse.

Table 1: Investigated Effects of Endothall on Biosynthesis Pathways

Biochemical Pathway Observed Effect Key Research Finding Reference Plant(s) Protein Biosynthesis Inhibition Inhibits the production of essential proteins and enzymes; affects dipeptidase and proteinase activities. Hemp sesbania (Sesbania exaltata) Lipid Biosynthesis Inhibition Caused a ~40% inhibition of malonic acid incorporation into the lipid fraction. Hemp (Sesbania exaltata) Enzyme Activity (Protein Phosphatases) Inhibition Identified as an inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A). Alfalfa cells, Spinach leaves

Endothall fundamentally interferes with plant respiration and energy metabolism. noaa.govsouthalabama.edu This disruption is a critical component of its rapid herbicidal action. The compound's effects are often more pronounced in the dark, which points to respiratory inhibition as a primary mechanism, since respiration is the sole source of energy in the absence of light-driven photosynthesis. mass.gov

The inhibition of ATP production is a key consequence of endothall's impact on both photosynthesis and respiration. uplaquatics.com This cessation of energy currency production leads to a collapse of the membrane electrical gradient and a failure of numerous energy-dependent cellular processes. uplaquatics.com Studies on the aquatic plant hydrilla have shown that endothall inhibits photosynthetic oxygen evolution within hours of exposure. uplaquatics.com Its effect on respiration can be complex; one study noted that endothall reduced respiration at lower concentrations (100 µM) but stimulated it at higher concentrations (1000 µM). uplaquatics.com

A more specific molecular action of endothall is its role as an inhibitor of serine/threonine protein phosphatases, particularly PP2A. noaa.gov These enzymes are crucial regulators of metabolic pathways. In spinach leaves, the inhibition of PP2A by endothall was linked to a decrease in the light-induced activation of nitrate (B79036) reductase, a key enzyme in nitrogen metabolism. noaa.gov By disrupting such fundamental regulatory enzymes, endothall causes widespread metabolic dysfunction.

There is evidence to suggest that endothall interferes with the metabolism of molecules central to genetic coding. mass.gov It is postulated that the herbicide inhibits the synthesis of messenger RNA (mRNA). uplaquatics.com By disrupting mRNA synthesis, endothall effectively blocks the transcription of genetic information from DNA, which is a necessary step for the production of proteins. This action would halt the synthesis of all proteins, contributing significantly to the rapid death of the plant cell.

Further research has shown that endothall can induce cell cycle arrest in the prometaphase stage in meristematic corn root tips. noaa.gov In tobacco cells, it caused malformed spindles and abnormal microtubule patterns, effects that were also seen with other known protein phosphatase inhibitors. noaa.gov These findings indicate that by inhibiting PP2A, endothall disrupts the machinery of cell division, further contributing to the cessation of plant growth and development.

Research on Cellular Membrane Integrity and Transport Mechanisms Under Dipotassium Endothall Exposure

A hallmark of endothall's action is the rapid and severe disruption of plant cell membranes. noaa.govmdpi.com It is often described as a membrane-active herbicide that compromises cell function and the chemical gradients essential for life. nih.gov This leads to a breakdown of cellular compartmentalization, causing leakage of electrolytes and other cellular contents, which results in rapid tissue desiccation and necrosis. herts.ac.uk

The loss of membrane integrity is believed to be a direct consequence of the inhibition of ATP production. uplaquatics.com Without sufficient ATP, the ion pumps and transport systems embedded in the membranes cannot function, leading to a loss of osmotic balance and cellular integrity. Comparative studies have shown that the phytotoxic symptoms of endothall closely resemble those of ionophores (which create pores in membranes) and uncouplers (which disrupt electrochemical gradients), highlighting its profound effect on membrane function. uplaquatics.com This rapid breakdown of the cellular osmotic system and induction of abnormal permeability explains the swift, contact-type wilting and desiccation observed in treated plants. uplaquatics.com

Structure-Activity Relationship Studies in Plant Physiological Responses to Dipotassium Endothall

The herbicidal efficacy of endothall is intrinsically linked to its specific molecular structure: a 7-oxabicyclo[2.2.1]heptane ring with two adjacent carboxylic acid groups. Structure-activity relationship (SAR) studies, including comparisons with structurally similar compounds, have begun to illuminate the chemical features essential for its phytotoxicity.

Endothall is structurally related to cantharidin, another potent inhibitor of protein phosphatase 2A (PP2A). noaa.gov This similarity suggests that the rigid, bridged 7-oxabicyclo[2.2.1]heptane scaffold is a key pharmacophore for binding to and inhibiting this class of enzymes. Research on inhibitors for the related protein phosphatase 5 (PP5), using the same chemical scaffold, has indicated that both the carboxylic acid oxygens and the oxygen bridgehead are critical. southalabama.edu These features coordinate with metal ions in the active site of the phosphatase, blocking the catalytic activity of the enzyme. This implies that the dicarboxylic acid moiety and the ether linkage of endothall are indispensable for its primary mode of action as a PP2A inhibitor.

Furthermore, endothall exists as a mixture of stereoisomers. It has been reported that the (1R,2S,3R,4S)-isomer is the most herbicidally active form, indicating that the specific three-dimensional arrangement of the atoms is crucial for its interaction with its biological targets. mdpi.com While the dipotassium salt formulation is common, other salt forms, such as the mono(N,N-dimethylalkylamine) salt, are also used. mass.gov Although the active herbicidal component is the endothall acid for all forms, the properties of the salt can influence formulation and behavior in an aquatic environment. uplaquatics.commass.gov

Table 2: Key Structural Features of Endothall and Their Implied Functional Role

Structural Feature Implied Functional Role Supporting Evidence 7-oxabicyclo[2.2.1]heptane scaffold Core structure for binding to target enzymes. Structural similarity to cantharidin, another PP2A inhibitor. Dicarboxylic acid groups Essential for coordinating with metal ions in the active site of protein phosphatases. Studies on related PP5 inhibitors show the necessity of these groups for competitive inhibition. Oxygen bridgehead Participates in coordinating with active site metal ions. Research on derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold. (1R,2S,3R,4S) stereoisomer Represents the most herbicidally active spatial configuration. Reports on the differential activity of endothall stereoisomers.

Environmental Fate and Transport Dynamics of Dipotassium Endothall

Microbial Degradation Pathways and Biotransformation of Dipotassium (B57713) Endothall (B106541) in Aquatic and Terrestrial Matrices

The primary mechanism for the breakdown of dipotassium endothall in both aquatic and terrestrial environments is microbial degradation. nih.govmdpi.comwi.govnoaa.gov This process is significantly influenced by the presence and activity of specific microbial communities and various environmental factors.

Research has identified bacteria as the key microorganisms responsible for the degradation of endothall. mdpi.com Notably, bacteria from the genus Arthrobacter have been isolated from lake hydrosoil and have demonstrated the ability to utilize endothall as their sole source of carbon and energy. mdpi.com Arthrobacter is a common soil bacterium known for its nutritional versatility and ability to degrade a wide variety of organic compounds, including pesticides. nih.govnih.gov The prevalence of Arthrobacter in environments where endothall is applied suggests its significant role in the natural attenuation of this herbicide. Studies have shown that the presence of soil or sediment, which harbors these microbial communities, is crucial for degradation to occur. mdpi.comresearchgate.netnih.govrepec.org

Several environmental factors significantly impact the rate at which dipotassium endothall is degraded by microbial action.

Presence of Sediment: The presence of sediment is of key importance for the degradation of endothall in aquatic environments. nih.govresearchgate.netnih.govrepec.org In mesocosm experiments, no significant degradation of dipotassium endothall was observed in water without sediment over a 21-day period. nih.govmdpi.com Conversely, in the presence of sediment, degradation commenced after a lag phase of 5–11 days and was nearly complete by day 14. nih.govresearchgate.netnih.govrepec.org This highlights the critical role of sediment as a reservoir for the degrading microbial populations.

Organic Matter: The rate of endothall disappearance from the water column has been observed to vary directly with the organic content in the water. apms.org The presence of organic matter can influence microbial populations and their activity, thereby affecting degradation rates. mass.gov

Microbial Pre-exposure: Previous exposure of a microbial community to endothall can accelerate its degradation. nih.govresearchgate.netnih.govrepec.org Studies have shown that the onset of degradation occurred 2–4 days sooner in the presence of a microbial population that had been previously exposed to the herbicide. nih.govresearchgate.netnih.govrepec.org This suggests an adaptation of the microbial community, leading to more rapid breakdown upon subsequent applications.

Aerobic vs. Anaerobic Conditions: Endothall biodegrades rapidly under aerobic conditions, with a half-life of about one week or less. mass.gov Under anaerobic (anoxic) conditions, the biodegradation half-life is longer, with one study determining a half-life of 10 days for the dipotassium salt in water. mass.gov The depletion of dissolved oxygen can slow the loss of endothall. wa.gov

Temperature: The degradation rate of endothall increases with increasing water temperature. wi.gov

The following table summarizes the key findings on the influence of environmental parameters on the degradation of dipotassium endothall.

| Parameter | Influence on Degradation | Key Findings |

| Sediment | Essential for degradation | No degradation in water alone; rapid degradation in the presence of sediment. nih.govmdpi.comresearchgate.netnih.govrepec.org |

| Microbial Pre-exposure | Accelerates degradation | Onset of degradation is 2-4 days faster with pre-exposed microbial populations. nih.govresearchgate.netnih.govrepec.org |

| Oxygen Availability | Faster under aerobic conditions | Half-life is approximately one week or less in aerobic conditions, and longer (e.g., 10 days) in anaerobic conditions. mass.gov |

| Organic Matter | Increases degradation rate | The rate of disappearance varies directly with the organic content of the water. apms.org |

| Temperature | Increases degradation rate | Higher water temperatures lead to faster degradation. wi.gov |

The biotransformation of endothall involves the splitting of the oxabicyclo ring. mass.gov The primary breakdown product identified is glutamic acid, which is a common amino acid and is rapidly consumed by bacteria. wi.govnoaa.govmass.gov Other minor metabolites that have been reported include aspartic and citric acids, alanine, and phosphate (B84403) esters, though the latter were not positively identified. mass.gov The complete degradation of endothall by microbial action typically occurs within 30 to 60 days. wi.govnoaa.gov Due to the nature of its primary metabolite, glutamic acid, the breakdown products of dipotassium endothall are readily incorporated into natural biogeochemical cycles.

Dissipation and Transport Mechanisms of Dipotassium Endothall in Aquatic Ecosystems

The movement and persistence of dipotassium endothall in aquatic environments are governed by several physical and chemical processes, with microbial degradation being the primary driver of its dissipation.

Dipotassium endothall is highly water-soluble and does not readily adsorb to sediments or suspended particulate matter. wi.govmass.gov The soil adsorption coefficient (Koc) for endothall has been measured to be less than 2, indicating low potential for adsorption. epa.gov While some studies have noted a transitory increase in endothall concentration in the upper layer of hydrosoil following treatment, these residues are not persistent. flvc.org For instance, one study found that while endothall concentrations in the top inch of hydrosoil increased for up to 22 days post-treatment, no detectable residues were found after 44 days. flvc.org Another study found only very low and transitory endothall residues in sediment, which were undetectable after 72 hours. apms.org This suggests that while some minor and temporary association with sediment occurs, strong and persistent binding is not a significant fate process for dipotassium endothall. wa.gov

Volatilization is not considered a significant dissipation pathway for dipotassium endothall from aquatic environments. nih.govmdpi.com This is due to its salt form and high water solubility. epa.gov

Hydrological Dispersion and Dilution Studies in Open Water Systems

Dipotassium endothall, when applied to open water systems, is subject to rapid dispersion and dilution, processes driven primarily by water movement. wi.govnoaa.gov Field studies demonstrate that the concentration of endothall in the water column can decrease swiftly following application. For instance, in one study at Lakeland Village Lake, a mean endothall concentration of 1,280 µg/L was measured along the shoreline immediately after application, which was consistent with the intended treatment level of 1,000 - 2,500 µg/L. wa.gov However, no detectable levels of endothall were found at the center of the lake or its outlet on the first day. wa.gov

The persistence of endothall in aqueous environments is relatively short, with dissipation due to water movement significantly shortening its effective half-life. wi.gov The half-life of dipotassium salt formulations is estimated to be between four to ten days, though complete microbial degradation may take 30 to 60 days. wi.govnoaa.gov Studies in ponds and lakes estimate the half-life to be between one to seven days. wa.gov In one lake study, endothall levels appeared to decrease rapidly within 24 hours of application, and by the second day, concentrations within the treated area were approximately 3% or less of the previous day's levels. wa.gov After two days, endothall was rarely detected at levels significantly above pre-treatment measurements. wa.gov

The primary mechanism for the breakdown of dipotassium endothall is microbial action, which transforms the compound into carbon, hydrogen, and oxygen. wi.govnoaa.gov The rate of this degradation is influenced by environmental factors such as water temperature, with higher temperatures accelerating the process. wi.gov The compound is highly water-soluble and does not readily adsorb to sediments. wi.gov After aquatic application, endothall salts and their acid components are found mainly in the water column. regulations.gov The potassium ions that dissociate from the dipotassium salt are not considered a source of additional toxicity. regulations.gov

A study monitoring endothall concentrations in the Cayuga Inlet showed that it is expected to fall below the Maximum Contaminant Level (MCL) of 0.05 ppm within 10 to 14 days due to dispersion, dilution, and degradation. ccetompkins.org This rapid decline in concentration is a key factor in its environmental fate in open water systems.

Table 1: Endothall Concentration Decline in Lakeland Village Lake

| Time After Application | Location | Endothall Concentration (µg/L) | Reference |

|---|---|---|---|

| Day 1 (Immediately Following) | East Shoreline | 1,280 (mean) | wa.gov |

| Day 1 | Lake Center | Not Detectable | wa.gov |

| Day 1 | Lake Outlet | Not Detectable | wa.gov |

| Day 2 | Treated Area | Approx. 3% of Day 1 concentration | wa.gov |

| Day 2 | Lake Center | 77 | wa.gov |

| Beyond Day 2 | Various Locations | Rarely detected above background levels | wa.gov |

Research on Bioconcentration and Bioaccumulation Potentials in Non-Target Organisms within Aquatic Food Webs

Research indicates that dipotassium endothall has a low potential for bioconcentration and bioaccumulation in non-target organisms within aquatic food webs. wi.govmass.govepa.gov The compound does not significantly concentrate in animal tissues. ccetompkins.org This is supported by its very low octanol/water partition coefficients (Kow), which suggest it will not readily adsorb to lipids. mass.gov

Numerous laboratory and field studies have consistently observed low levels of endothall in organisms. mass.gov The bioconcentration factor (BCF), a key indicator of a chemical's tendency to accumulate in an organism, has been estimated to be less than 1 based on endothall's water solubility. mass.govepa.gov Specific studies on fish species have confirmed these low BCF values. For example, the whole-body BCF of endothall in bluegill (Lepomis macrochirus) has been measured at less than 1. epa.gov In a field study where the water concentration of dipotassium endothall was 5 mg/l, the resulting BCFs in bluegills ranged from 0.003 to 0.008. mass.gov Furthermore, after 72 hours in this study, no endothall residue was detected in the fish flesh. mass.gov

Another study in a modified model ecosystem observed a BCF of 10 for mosquitofish. mass.gov While this value is higher, it is still considered low and indicates a minimal potential for accumulation. Findings from various studies with bluegills suggest that bioaccumulation of dipotassium salt formulations by fish from treated water is unlikely. noaa.gov Fish and other animals that may be exposed to endothall in treated water are known to excrete the chemical rapidly. ccetompkins.orgccetompkins.org

The low bioaccumulation potential means that the compound is not expected to magnify through the aquatic food web. epa.govamazonaws.com Organisms are exposed for only a short duration due to the rapid dispersion, dilution, and degradation of the chemical in the water. ccetompkins.org

Table 2: Bioconcentration Factors (BCF) for Endothall in Aquatic Organisms

| Organism | Study Type | BCF Value | Reference |

|---|---|---|---|

| General (Calculated) | Based on water solubility | <1 | mass.govepa.gov |

| Bluegill (Lepomis macrochirus) | Measured | <1 | epa.gov |

| Bluegill (Lepomis macrochirus) | Field Study | 0.003 - 0.008 | mass.gov |

| Mosquitofish | Model Ecosystem | 10 | mass.gov |

Research Applications of Dipotassium Endothall in Environmental Management and Agriculture

Efficacy Assessments of Dipotassium (B57713) Endothall (B106541) in Aquatic Vegetation Management

Dipotassium endothall has been a subject of extensive research for over five decades as a tool for managing submerged aquatic vegetation. ccetompkins.orgwikipedia.org It is recognized for its rapid action, with visible effects on susceptible plants often appearing within a week of application. ccetompkins.orgchemicalwarehouse.com Its efficacy is primarily directed at submersed aquatic plants and algae in various water bodies, including lakes, ponds, and irrigation canals. wikipedia.org

Research has consistently demonstrated the effectiveness of dipotassium endothall in controlling invasive submersed macrophytes, which are non-native aquatic plants that can disrupt ecosystems.

Hydrilla verticillata : Studies have established that dipotassium endothall provides excellent, though sometimes short-term, control of Hydrilla verticillata. caws.org.nzuplaquatics.com Research has shown that it effectively controls the vegetative portions of hydrilla. caws.org.nz However, the plant's ability to recover from subterranean tubers means that management may require repeated applications or integration with other control methods. ccetompkins.orgcaws.org.nz Field experiments have confirmed a significant decline in hydrilla biomass within days to weeks post-treatment. apms.org For instance, in one study, a rapid decline in hydrilla was observed within three days, and by day 21, virtually no viable plant tissue could be found. apms.org

Eurasian watermilfoil (Myriophyllum spicatum) : Dipotassium endothall is highly effective against Eurasian watermilfoil. uplaquatics.comchemicalwarehouse.com Research focusing on concentration and exposure time (CET) relationships has been crucial in developing effective control strategies. uplaquatics.com Studies have shown that endothall can effectively control Eurasian watermilfoil at various application rates, with no significant regrowth observed weeks after treatment. researchgate.net In a field study conducted in Kress Lake, Washington, a significant decrease in Eurasian watermilfoil biomass and frequency was recorded 10 weeks after treatment, and the plant remained at a significantly reduced level for three years post-treatment. researchgate.net

| Study Focus | Target Species | Key Research Finding | Reference |

|---|---|---|---|

| Field Trials in New Zealand | Hydrilla verticillata | Provided high-level control of vegetative portions, but recovery from tubers is possible. | caws.org.nz |

| Field Study in Gatun Lake | Hydrilla verticillata | Significant decline in biomass observed within 3 days post-treatment, with almost no viable tissue by day 21. | apms.org |

| Controlled-Environment Study | Eurasian watermilfoil | Established concentration and exposure time (CET) relationships for effective control. | uplaquatics.com |

| Field Study in Kress Lake | Eurasian watermilfoil | Significant biomass reduction 10 weeks post-treatment, with control lasting for 3 years. | researchgate.net |

| Field Trials in New Zealand | Lagarosiphon major | Eradicated in whole water body field trials with a single treatment. | caws.org.nz |

| Field Trials in New Zealand | Ceratophyllum demersum (Hornwort) | Eradicated in whole water body field trials with a single treatment. | caws.org.nz |

Dipotassium endothall is also utilized in the management of algae. wikipedia.org Research into its effects on algal communities is a component of understanding its broader ecological impact in aquatic systems. While formulations containing the monoamine salt of endothall are noted as being particularly effective against filamentous algae, the dipotassium salt is also used for algal control. mass.gov The application of dipotassium endothall can lead to shifts in the aquatic plant community, which may indirectly affect algal populations. For example, by controlling dominant macrophyte species, resources such as light and nutrients may become more available, potentially leading to changes in the algal community structure.

A key area of research for dipotassium endothall is its selectivity, as the goal of aquatic plant management is often to control invasive species while minimizing harm to desirable native plants. uplaquatics.com Studies have shown that the susceptibility of different aquatic plants to dipotassium endothall varies, allowing for selective control through careful management of application rates and exposure times. ccetompkins.orguplaquatics.com

Research on northern latitude aquatic plant communities has identified several native species with varying tolerance to dipotassium endothall. uplaquatics.comresearchgate.net For example, species like sago pondweed (Stuckenia pectinata), wildcelery (Vallisneria americana), and Illinois pondweed (Potamogeton illinoensis) have shown significant biomass reduction following treatment but also demonstrated regrowth. uplaquatics.comresearchgate.net In contrast, species such as elodea (Elodea canadensis), spatterdock (Nuphar advena), pickerelweed (Pontederia cordata), and cattail (Typha species) were not significantly injured at the application rates evaluated in some studies. uplaquatics.com In the Kress Lake study, following the reduction of Eurasian watermilfoil, native species including common elodea (Elodea canadensis), muskgrass (Chara sp.), and bladderwort (Utricularia sp.) all increased significantly. researchgate.net However, large-leaf pondweed (Potamogeton amplifolius) was significantly reduced. researchgate.net This highlights that selectivity is species-specific and a critical consideration in management plans.

| Species | Common Name | Response to Dipotassium Endothall | Reference |

|---|---|---|---|

| Myriophyllum spicatum | Eurasian watermilfoil | Susceptible (Controlled) | uplaquatics.comresearchgate.net |

| Potamogeton crispus | Curlyleaf pondweed | Susceptible (Controlled) | uplaquatics.comresearchgate.net |

| Ceratophyllum demersum | Coontail | Susceptible (Controlled) at higher rates | uplaquatics.comresearchgate.net |

| Stuckenia pectinatus (formerly Potamogeton pectinatus) | Sago pondweed | Susceptible (Reduced with Regrowth) | uplaquatics.comresearchgate.net |

| Vallisneria americana | Wildcelery | Susceptible (Reduced with Regrowth) | uplaquatics.comresearchgate.net |

| Potamogeton illinoensis | Illinois pondweed | Susceptible (Reduced with Regrowth) | uplaquatics.comresearchgate.net |

| Potamogeton amplifolius | Large-leaf pondweed | Susceptible (Reduced) | researchgate.net |

| Elodea canadensis | Elodea / Common elodea | Tolerant (No Significant Effect) | uplaquatics.comresearchgate.net |

| Nuphar advena | Spatterdock | Tolerant (No Significant Effect) | uplaquatics.com |

| Pontederia cordata | Pickerelweed | Tolerant (No Significant Effect) | uplaquatics.com |

| Typha sp. | Cattail | Tolerant (No Significant Effect) | uplaquatics.com |

| Chara sp. | Muskgrass | Increased Post-Treatment | researchgate.net |

| Utricularia sp. | Bladderwort | Increased Post-Treatment | researchgate.net |

Investigations into Terrestrial Agricultural Uses of Dipotassium Endothall as a Defoliant or Desiccant

Beyond its aquatic applications, endothall is also researched and used as a terrestrial herbicide, harvest aid, desiccant, and defoliant. wikipedia.orgepa.govnih.gov In these roles, it is applied to crops to facilitate harvesting. As a desiccant, it promotes the rapid drying of plant tissues. This is particularly useful for crops like potatoes, where it is used as a vine killer, and also for alfalfa and clover. epa.govnih.gov As a defoliant, it is used on cotton to cause leaves to drop from the plants, which simplifies mechanical harvesting. wikipedia.orgepa.gov The majority of terrestrial endothall use is on potatoes and cotton. nih.govepa.gov

Combination Herbicide Research Involving Dipotassium Endothall

To improve efficacy, broaden the spectrum of controlled species, and potentially reduce the amount of herbicide needed, research has investigated combining dipotassium endothall with other herbicides. dtic.milresearchgate.net Field demonstrations have examined the effectiveness of applying dipotassium endothall in combination with compounds like diquat (B7796111) and copper for hydrilla control. dtic.mil

One study showed that combining a low rate of dipotassium endothall with either copper or diquat resulted in hydrilla control that was as good as, or better than, a much higher rate of endothall used alone. dtic.mil Another area of research involves combinations with ALS (acetolactate synthase) inhibiting herbicides like penoxsulam. google.com Such combinations have been found to provide faster and longer-term control of hydrilla than would be expected from either herbicide applied individually. google.com Research has also explored the combination of endothall and 2,4-D for managing hybrid Eurasian watermilfoil (Myriophyllum spicatum × M. sibiricum). Studies on this combination have investigated how it impacts herbicide absorption and translocation within the plant. cambridge.org

Research into Novel Application Methodologies and Strategies (e.g., Foliar, Subsurface, Winter-Use Patterns)

Research efforts have also focused on developing novel application methods to improve the efficiency and effectiveness of dipotassium endothall. In aquatic environments, herbicides are commonly injected below the water surface to target submersed plants. apms.org Granular formulations of dipotassium endothall are also available, which can be applied using spreaders mounted on boats. epa.gov

A more recent area of research is the development of a "winter-use pattern" for endothall application in ponded irrigation canals in Australia. apms.org This strategy involves applying the herbicide during the winter off-season when water is stationary for extended periods. apms.orgresearchgate.net This methodology allows for longer exposure times, which can be advantageous because the microbial degradation of endothall is slower in cooler water temperatures. apms.org Research has validated that this winter-use pattern, with either amine or the ecologically safer dipotassium endothall formulations, provides effective, season-long control of key submersed weeds. apms.org

Analytical Methodologies for Dipotassium Endothall Detection and Quantification in Research

Development and Validation of Chromatographic Techniques (e.g., LC-MS) for Environmental Matrices

The primary analytical approach for endothall (B106541), the active acid form of dipotassium (B57713) endothall, has shifted from older, more cumbersome methods to modern, highly sensitive chromatographic techniques. Historically, methods like U.S. EPA Method 548.1 involved gas chromatography (GC) combined with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). chromatographyonline.comchromatographyonline.comthermofisher.comgreenrivertech.com.tw These methods required complex and labor-intensive sample preparation, including an ion-exchange extraction and a derivatization step to convert the non-volatile endothall into a more volatile ester suitable for GC analysis. chromatographyonline.comchromatographyonline.comgreenrivertech.com.twwaters.comepa.gov

More recent advancements have centered on Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Ion Chromatography-Mass Spectrometry (IC-MS/MS), which offer significant improvements in efficiency and sensitivity. chromatographyonline.comchromatographyonline.comthermofisher.com These methods allow for the direct analysis of endothall in water samples, often eliminating the need for derivatization and extensive sample enrichment. chromatographyonline.comchromatographyonline.comthermofisher.com By coupling ion chromatography with a triple quadrupole mass spectrometer, researchers can achieve highly selective and sensitive quantification, even at low parts-per-billion (ppb) levels. thermofisher.com

Validation of these methods involves assessing several key performance parameters to ensure data reliability. These parameters include linearity, precision, accuracy, method detection limit (MDL), and recovery from various environmental matrices like creek water, lake water, and soil. waters.comthermofisher.com For instance, one IC-MS/MS method demonstrated a linear response from 1 to 1000 ppb and a calculated MDL of 0.56 ppb in deionized water. thermofisher.com The accuracy of this method was reported at 97.8% with a precision (relative standard deviation, RSD) of 3.63% for replicate analyses. thermofisher.com

Sample preparation for LC-MS analysis typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. waters.comdphen1.com For soil samples, an initial extraction with a buffer solution is performed before proceeding with SPE. waters.com The development of these methods significantly enhances throughput, with chromatographic run times being reduced to as little as 10 minutes, compared to the 20 minutes or more required for older GC methods. chromatographyonline.comchromatographyonline.comthermofisher.com

| Parameter | Result |

|---|---|

| Linearity Range | 1 ppb - 1000 ppb |

| Method Detection Limit (MDL) in DI Water | 0.56 ppb |

| Accuracy (at 5 ppb) | 97.8% |

| Precision (RSD at 5 ppb) | 3.63% |

| Chromatographic Run Time | 10 minutes |

Methodological Advancements in Isomer-Specific Analysis of Dipotassium Endothall

Endothall exists as different stereoisomers, and research has shown that these isomers can exhibit different degradation characteristics in the environment. mdpi.com Consequently, analytical methods capable of separating and quantifying individual isomers are crucial for a comprehensive understanding of the environmental behavior of dipotassium endothall.

Recent studies have successfully used LC-MS to detect and differentiate between endothall isomers in environmental samples. mdpi.com One study identified two distinct isomers, with one being more persistent in the aquatic environment than the other. mdpi.com The chromatographic separation of these isomers is typically achieved using specialized columns, such as a Hypercarb™ or an Eclipse XDB-C8 column, under specific mobile phase conditions. mdpi.comresearchgate.net

The development of isomer-specific methods is a significant advancement over older techniques that measured total endothall concentration without distinguishing between isomers. researchgate.net This capability is vital because the biological activity and degradation rates can vary between isomers, meaning that an analysis of the total concentration might not accurately reflect the potential environmental impact. nih.govnih.govresearchgate.net Challenges in chiral separation often involve complex derivatization reactions or the use of specialized chiral columns in HPLC, which can be costly and time-consuming. nih.gov The ability of modern LC-MS systems to resolve these isomers provides more precise data for environmental risk assessments.

| Parameter | Specification |

|---|---|

| Instrument | UPLC System with Mass Spectrometer |

| Column | Eclipse XDB-C8 (150 × 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of 0.5% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing acute toxicity of dipotassium endothall in aquatic invertebrates?

- Methodological Answer : Toxicity assessments typically involve controlled exposure experiments using juvenile and glochidia stages of target species (e.g., Lampsilis siliquoidea mussels). Researchers apply varying concentrations (e.g., 0.5–1000 ppm) under controlled temperature and pH conditions, monitoring mortality rates over 24–96 hours. Median lethal concentrations (LC₅₀) are calculated using probit analysis or nonlinear regression models. Ensure adherence to EPA guidelines for aquatic toxicology, including proper controls and replication (n ≥ 3 per concentration) .

Q. How do application rates of dipotassium endothall influence its specificity toward invasive aquatic plants versus non-target organisms?

- Methodological Answer : Efficacy and non-target toxicity are evaluated through dose-response experiments. For hydrilla control, apply dipotassium endothall at 1–5 ppm (labeled rates) and compare plant biomass reduction to mortality in non-target species (e.g., mussels, fish). Use ANOVA to statistically differentiate effects across taxa. Studies show non-target mortality (e.g., zebra mussels) remains ≤5% at 5 ppm, but higher rates (25 ppm) may require risk-benefit analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for dipotassium endothall across species with varying sensitivities?

- Methodological Answer : Contradictions often arise from interspecies variability in detoxification pathways or experimental design differences. To address this:

- Conduct comparative studies using identical protocols (e.g., exposure duration, water hardness).

- Measure biomarkers like glutathione-S-transferase activity or lipid peroxidation to quantify oxidative stress.

- Meta-analyze existing data (e.g., Archambaul et al., 2015 vs. Claudi et al., 2013) to identify confounding variables (e.g., temperature, dissolved oxygen) .

Q. What methodologies are effective for evaluating long-term ecological impacts of dipotassium endothall in treated aquatic ecosystems?

- Methodological Answer : Implement longitudinal field studies with pre- and post-treatment monitoring (12+ months). Key steps:

- Establish baseline data on benthic invertebrate diversity, water quality, and sediment chemistry.

- Use quadrat sampling and eDNA analysis to track population recovery.

- Apply generalized linear mixed models (GLMMs) to account for seasonal variability. Secondary data from historical treatments (e.g., Connecticut River projects) can validate hypotheses .

Q. How can researchers design experiments to assess sublethal effects of dipotassium endothall on reptilian species?

- Methodological Answer : For reptiles like Apalone spinifera spinifera (spiny softshell turtles), use flow-through exposure systems to simulate in situ conditions. Monitor biomarkers (e.g., plasma cholinesterase inhibition, histopathological changes) at 5× and 25× labeled rates. Pair with behavioral assays (e.g., feeding efficiency, mobility) to quantify ecological fitness. Studies show no acute mortality at 25 ppm, but sublethal endpoints require finer metabolic profiling .

Methodological Considerations

- Data Reproducibility : Document water chemistry parameters (pH, conductivity) and source of dipotassium endothall (e.g., CAS 2164-07-0) to ensure consistency across labs .

- Statistical Rigor : Use power analysis to determine sample sizes and avoid Type II errors. For LC₅₀ calculations, employ software like EPA’s Trimmed Spearman-Karber or R’s

drcpackage . - Literature Synthesis : Systematically review historical data (e.g., USEPA risk assessments) using PRISMA guidelines to identify knowledge gaps, such as chronic effects on amphibians .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.